molecular formula C7H8N6S B14503207 6-Amino-N-methyl-9H-purine-9-carbothioamide CAS No. 64442-43-9

6-Amino-N-methyl-9H-purine-9-carbothioamide

Cat. No.: B14503207
CAS No.: 64442-43-9
M. Wt: 208.25 g/mol
InChI Key: ANEAEWHZMOAGBB-UHFFFAOYSA-N
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Description

6-Amino-N-methyl-9H-purine-9-carbothioamide is a heterocyclic compound with the molecular formula C₇H₈N₆S It is a derivative of purine, a fundamental structure in biochemistry, and contains both amino and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-methyl-9H-purine-9-carbothioamide typically involves the reaction of 6-amino-9H-purine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-methyl-9H-purine-9-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The thioamide group can be reduced to form amine derivatives.

    Substitution: The amino and thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-Amino-N-methyl-9H-purine-9-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural similarity to purine nucleotides makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-N-methyl-9H-purine-9-carbothioamide involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The compound can inhibit enzyme activity by mimicking natural substrates, thereby disrupting normal cellular processes. This inhibition can lead to the accumulation of toxic intermediates or depletion of essential metabolites, ultimately affecting cell viability.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-9H-purine-9-propanoic acid
  • 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide
  • 6-Amino-9H-purine-9-carboxylic acid methyl ester

Uniqueness

6-Amino-N-methyl-9H-purine-9-carbothioamide is unique due to its specific combination of amino and thioamide functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various research applications.

Properties

CAS No.

64442-43-9

Molecular Formula

C7H8N6S

Molecular Weight

208.25 g/mol

IUPAC Name

6-amino-N-methylpurine-9-carbothioamide

InChI

InChI=1S/C7H8N6S/c1-9-7(14)13-3-12-4-5(8)10-2-11-6(4)13/h2-3H,1H3,(H,9,14)(H2,8,10,11)

InChI Key

ANEAEWHZMOAGBB-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N1C=NC2=C(N=CN=C21)N

Origin of Product

United States

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